
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique substitution pattern, which includes an ethyl group, a methyl group, and a 2-methylfuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran, ethyl hydrazine, and methyl iodide.
Formation of Intermediate: The first step involves the reaction of 2-methylfuran with ethyl hydrazine under reflux conditions to form an intermediate hydrazone.
Cyclization: The intermediate hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Substitution: The final step involves the methylation of the pyrazole ring using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-1-methyl-3-phenyl-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 2-methylfuran moiety.
4-Ethyl-1-methyl-3-(2-thienyl)-1h-pyrazol-5-amine: Contains a thiophene ring instead of a furan ring.
4-Ethyl-1-methyl-3-(2-pyridyl)-1h-pyrazol-5-amine: Features a pyridine ring in place of the furan ring.
Uniqueness
The presence of the 2-methylfuran moiety in 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-5-6-15-7(9)2/h5-6H,4,12H2,1-3H3 |
Clave InChI |
POLRNWDDPZDCCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1C2=C(OC=C2)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


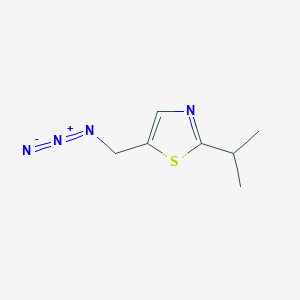
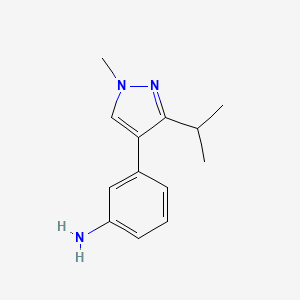
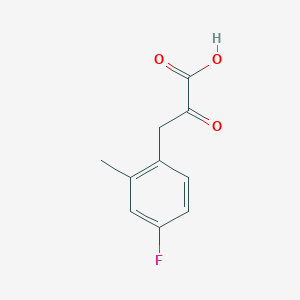
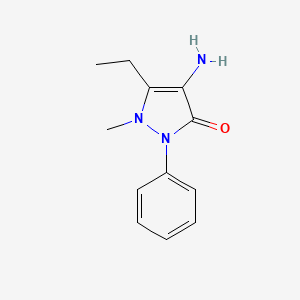

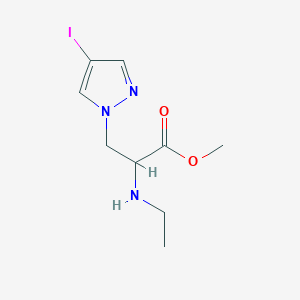
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
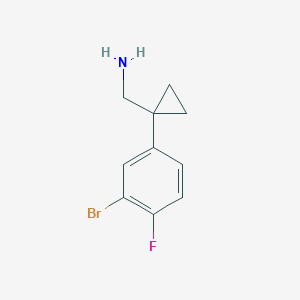
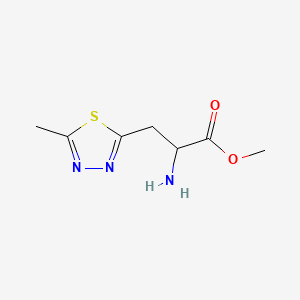
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)
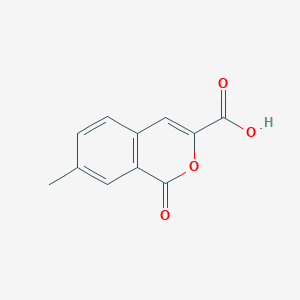
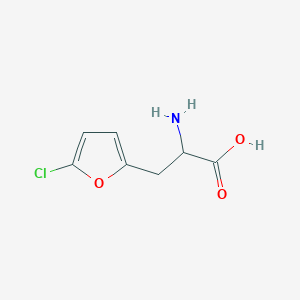
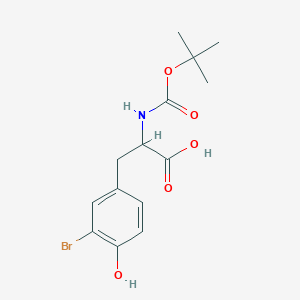
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
